molecular formula C9H12O4 B021302 3-Methoxy-4-hydroxyphenylglycol-d3 CAS No. 74495-72-0

3-Methoxy-4-hydroxyphenylglycol-d3

Cat. No.: B021302
CAS No.: 74495-72-0
M. Wt: 187.21 g/mol
InChI Key: FBWPWWWZWKPJFL-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 (CAS No. 74495-72-0) is a deuterated isotopologue of rac 4-Hydroxy-3-methoxyphenylethylene Glycol (MHPG; CAS No. 534-82-7). This compound is chemically designated as 1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol, with a molecular formula of C₉H₉D₃O₄ and a molecular weight of 187.092 g/mol . The deuterium atoms are incorporated into the methoxy group (-O-CD₃), making it a stable isotopic label. This deuterated form is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to quantify the non-deuterated MHPG in biological samples, such as cerebrospinal fluid or plasma, for studies on norepinephrine metabolism and neurological disorders .

Properties

IUPAC Name

1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWPWWWZWKPJFL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502893
Record name 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74495-72-0
Record name 1-{4-Hydroxy-3-[(~2~H_3_)methyloxy]phenyl}ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 involves the incorporation of deuterium atoms into the parent compound, 4-Hydroxy-3-methoxyphenylethylene Glycol. This is typically achieved through the use of deuterated reagents and solvents under controlled conditions .

Industrial Production Methods: Industrial production of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions: rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields aldehydes or ketones, while reduction results in different alcohols .

Scientific Research Applications

Analytical Chemistry

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 serves as a reference standard in analytical chemistry. It is crucial for:

  • Studying metabolic pathways of norepinephrine and its metabolites.
  • Investigating reaction mechanisms involving catecholamines.

Biological Research

In biological studies, this compound is employed to:

  • Trace biochemical pathways involving neurotransmitters. Its deuterated nature enhances the sensitivity of detection methods, such as mass spectrometry.
  • Explore interactions with various biomolecules, including enzymes and receptors involved in neurotransmitter metabolism.

Clinical Diagnostics

The compound is utilized in clinical settings to:

  • Monitor norepinephrine metabolism in physiological and pathological conditions, aiding in the diagnosis and management of disorders related to catecholamine dysregulation.

Pharmaceutical Development

In the pharmaceutical industry, rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 is applied for:

  • Developing drugs that target catecholamine pathways.
  • Conducting pharmacokinetic studies to assess drug metabolism and efficacy.

Case Studies and Research Findings

Several studies highlight the utility of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3:

  • Metabolic Pathway Tracing
    • A study demonstrated the use of deuterated compounds like rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 to trace norepinephrine metabolism in animal models, providing insights into stress response mechanisms (Kopin et al., 1961).
  • Pharmacokinetics
    • Research involving this compound has shown its effectiveness in pharmacokinetic studies, allowing researchers to understand the metabolic fate of drugs targeting catecholamine pathways (Short et al., 1962).
  • Neurotransmitter Interaction Studies
    • Investigations into the interactions between rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 and neurotransmitter receptors have revealed potential implications for mood regulation and anxiety disorders.

Mechanism of Action

The mechanism of action of rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 involves its role as a metabolite of norepinephrine. It participates in the metabolic pathways of catecholamines, which are crucial for neurotransmission. The deuterium labeling allows researchers to track its metabolic fate accurately, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds include:

rac 4-Hydroxy-3-methoxyphenylethylene Glycol (MHPG; CAS 534-82-7) Non-deuterated form. Molecular formula: C₉H₁₂O₄; molecular weight: 184.19 g/mol . A primary metabolite of norepinephrine, used as a biomarker in studies of depression, schizophrenia, and neurodegenerative diseases .

rac 3,4-Dihydroxyphenylethylene Glycol-d3 (CAS 28822-73-3)

  • Deuterated dihydroxy analogue.
  • Molecular formula: C₈H₇D₃O₄; molecular weight: 170.16 g/mol .
  • Associated with Menkes syndrome, a copper metabolism disorder, and serves as a metabolic intermediate .

3’-Hydroxy-3’-O-methoxymethyl Repaglinide Ethyl Ester (CAS 1276362-58-3) A structurally distinct compound with a methoxymethyl group.

Physicochemical Properties

Property rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 rac 4-Hydroxy-3-methoxyphenylethylene Glycol rac 3,4-Dihydroxyphenylethylene Glycol-d3
CAS No. 74495-72-0 534-82-7 28822-73-3
Molecular Formula C₉H₉D₃O₄ C₉H₁₂O₄ C₈H₇D₃O₄
Molecular Weight (g/mol) 187.092 184.19 170.16
Storage Conditions Refrigerated Room temperature (analogous to deuterated) Not specified
Key Applications Internal standard for MS/NMR Biomarker for norepinephrine metabolism Menkes syndrome research

Functional Differences

  • Deuterated vs. Non-Deuterated MHPG: The deuterated form (rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3) is chemically inert compared to its non-deuterated counterpart due to isotopic substitution, reducing metabolic degradation in tracer studies . In MS, the mass shift (Δm/z = +3) enables precise quantification of endogenous MHPG in complex matrices .
  • MHPG vs. 3,4-Dihydroxyphenylethylene Glycol-d3 :

    • MHPG contains a methoxy group at the 3-position, whereas the dihydroxy analogue has hydroxyl groups at both 3- and 4-positions. This structural difference impacts solubility and receptor binding; the dihydroxy form is more polar and associated with copper-dependent metabolic pathways .

Research Findings

  • Deuterated MHPG in Neurological Studies: Used to track norepinephrine turnover in rodent models of stress and anxiety, with deuterium labeling providing high sensitivity in liquid chromatography-tandem MS (LC-MS/MS) .
  • Non-Deuterated MHPG in Clinical Diagnostics: Elevated urinary MHPG levels correlate with noradrenergic hyperactivity in bipolar disorder, validated via gas chromatography-MS (GC-MS) .
  • 3,4-Dihydroxyphenylethylene Glycol-d3 in Metabolic Disorders :
    • Impaired levels linked to Menkes syndrome, a copper deficiency disorder, highlighting its role in catecholamine metabolism .

Biological Activity

rac 4-Hydroxy-3-methoxyphenylethylene Glycol-d3 (often abbreviated as rac HMPG-d3) is a deuterated form of 4-Hydroxy-3-methoxyphenylethylene Glycol (HMPG), a significant metabolite of norepinephrine. This compound plays a crucial role in various biochemical pathways, particularly those related to catecholamine metabolism. The stable isotope labeling with deuterium enhances its utility in research, allowing for precise tracking of metabolic processes.

  • Molecular Formula : C₉H₁₂O₄
  • Molecular Weight : 187.21 g/mol
  • CAS Number : 74495-72-0

rac HMPG-d3 functions primarily as a metabolite in the degradation pathway of norepinephrine. It is formed through the enzymatic actions of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which catalyze the breakdown of norepinephrine into various metabolites, including HMPG. The deuterium labeling allows researchers to trace its metabolic fate accurately.

Key Biochemical Pathways :

  • Synthesis and Degradation : Involves MAO and COMT, leading to the production of HMPG from norepinephrine.
  • Interaction with Receptors : It binds to adrenergic receptors, influencing intracellular signaling pathways associated with neurotransmitter activity.

Biological Activity

The biological activity of rac HMPG-d3 can be summarized as follows:

  • Metabolic Studies :
    • Used to trace norepinephrine metabolism in various physiological conditions.
    • Facilitates understanding of neurotransmitter dynamics in the central nervous system (CNS).
  • Cellular Effects :
    • Modulates neurotransmitter levels, impacting gene expression and cellular metabolism.
    • Influences cell signaling pathways, particularly in neurons and glial cells.
  • Clinical Applications :
    • Assists in diagnosing conditions related to catecholamine metabolism, such as depression and chronic schizophrenia.
    • Serves as a reference standard in analytical chemistry for metabolic studies.

Research Findings

Several studies have highlighted the significance of rac HMPG-d3 in understanding catecholamine metabolism:

  • A study utilizing liquid chromatography-electrospray ionization tandem mass spectrometry (LC-MS/MS) demonstrated the effectiveness of rac HMPG-d3 in quantifying norepinephrine metabolites in human urine, indicating its potential for clinical diagnostics .
  • Research indicated that rac HMPG-d3 can alter neurotransmitter balance in neuronal cultures, suggesting its role in modulating synaptic transmission .

Case Studies

  • Depression and Norepinephrine Dynamics :
    • A clinical study explored the relationship between norepinephrine metabolites, including HMPG, and depressive symptoms. Elevated levels of rac HMPG-d3 correlated with improved patient outcomes following treatment .
  • Chronic Schizophrenia :
    • Another investigation assessed the levels of rac HMPG-d3 in patients with chronic schizophrenia, finding significant alterations in its metabolism that could inform therapeutic strategies .

Comparison with Related Compounds

CompoundDescriptionUnique Features
4-Hydroxy-3-methoxyphenylethylene Glycol Non-deuterated form of rac HMPG-d3Lacks stable isotope labeling
Vanillylmandelic Acid Another norepinephrine metaboliteCommonly used for diagnostic purposes
rac HMPG-d3 Deuterated form for precise trackingEnhanced stability and metabolic tracing

Q & A

Q. What mechanistic insights can be gained from studying the compound’s stability under oxidative stress?

  • Methodology : Expose the compound to ROS-generating systems (e.g., Fenton reaction) and analyze degradation products via tandem MS. Electron paramagnetic resonance (EPR) can identify radical intermediates. Computational docking studies predict binding sites for antioxidants (e.g., glutathione) that mitigate oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-hydroxyphenylglycol-d3
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-hydroxyphenylglycol-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.